Specific Scientific Field: Endocrinology and Metabolism
Comprehensive and Detailed Summary of the Application: Acarbose is widely used in the treatment of type-II diabetes . It is a complex disaccharide with cyclohexanol, amino sugar, and two molecules of dextrose in its structure . It inhibits glycosidase in the intestines, slowing down the decomposition of starch and disaccharides into glucose, and delaying the digestion of ingested carbohydrates .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. It has stronger inhibitory activities on intestinal sucrase, maltase, dextrinase, and glucoamylase compared to its weak inhibitory effects on α-amylase .
Thorough Summary of the Results or Outcomes Obtained: The use of Acarbose results in a smaller increase in blood glucose concentration after meals, and the side effects are also small . It is widely used in type-II diabetes medication .
Specific Scientific Field: Microbiology and Biotechnology
Comprehensive and Detailed Summary of the Application: Acarbose is produced industrially through microbial fermentation, specifically using the strain Actinoplanes sp. SE50/110 .
Detailed Description of the Methods of Application or Experimental Procedures: In the industrial production of Acarbose, genetic engineering and fed-batch fermentation strategies are used . Transcriptome sequencing is applied to uncover more gene targets and rational genetic engineering is performed to increase Acarbose production .
Thorough Summary of the Results or Outcomes Obtained: Through genetic engineering based on transcriptome analysis and fed-batch culture strategy, the yield of Acarbose in the engineered strain increased by 58% compared to the parent strain, reaching 8.04 g/L .
Specific Scientific Field: Microbiology and Gastroenterology
Comprehensive and Detailed Summary of the Application: Acarbose interacts with the gut flora, which plays a significant role in human health . It can be utilized to improve the efficacy and patient experience by measuring and regulating intestinal flora to achieve precise medicine intake .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally and it interacts with the gut flora. The interactions between acarbose and intestinal flora are studied using various experimental methods .
Thorough Summary of the Results or Outcomes Obtained: Acarbose is able to be employed for treating and preventing more diseases by targeting the gut flora . It has been found to have significant interactions with the gut flora, which could potentially open up new uses .
Specific Scientific Field: Pharmacology and Therapeutics
Comprehensive and Detailed Summary of the Application: In addition to diabetes, acarbose plays a significant role in treating polycystic ovary syndrome, hypertensive heart disease, cardiovascular disease, ulcerative colitis , and it may also prolong human life expectancy .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally for these treatments. It acts as an α-glucosidase inhibitor, decelerating the hydrolysis of starch and polysaccharides, delaying the generation of glucose to control the level of blood sugar after meals .
Thorough Summary of the Results or Outcomes Obtained: The therapeutic effects of acarbose are related to the intestinal flora . Many experiments have proven that acarbose has a wide range of therapeutic applications beyond diabetes treatment .
Specific Scientific Field: Immunology and Endocrinology
Comprehensive and Detailed Summary of the Application: Acarbose has been found to have a lowering effect on Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine . This suggests that Acarbose could be used in the treatment of conditions characterized by elevated levels of inflammatory cytokines .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its effect on inflammatory cytokines is studied through clinical trials and laboratory tests .
Thorough Summary of the Results or Outcomes Obtained: A meta-analysis revealed that 100mg/d of Acarbose is effective in decreasing C-reactive protein (CRP) levels, and has a prominent effect on lowering TNF-α .
Specific Scientific Field: Gerontology and Endocrinology
Comprehensive and Detailed Summary of the Application: In addition to its role in treating various diseases, Acarbose has been suggested to have a role in prolonging human life expectancy .
Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its potential role in prolonging life expectancy is studied through epidemiological studies and clinical trials .
Thorough Summary of the Results or Outcomes Obtained: While the exact mechanisms are still under investigation, it is hypothesized that Acarbose’s effects on blood glucose control and gut microbiota may contribute to increased life expectancy .
Acarbose is a complex oligosaccharide that functions primarily as an inhibitor of carbohydrate-digesting enzymes, specifically alpha-glucosidase and pancreatic alpha-amylase. This compound is synthesized by soil bacteria, particularly from the genus Actinoplanes, and is utilized in the management of type 2 diabetes mellitus by delaying carbohydrate absorption in the intestines, which subsequently reduces postprandial blood glucose levels. Structurally, acarbose is characterized as a modified tetrasaccharide with a unique arrangement that allows it to mimic natural substrates, thereby effectively competing with them for enzyme binding sites .
As mentioned earlier, Acarbose functions by inhibiting alpha-glucosidase enzymes in the small intestine. This enzyme inhibition delays the breakdown of carbohydrates, leading to a gradual rise in blood sugar levels after meals []. This regulated blood sugar control is crucial for managing type 2 diabetes.
Acarbose acts through competitive inhibition of alpha-glucosidase and pancreatic alpha-amylase. The mechanism involves acarbose mimicking the transition state of oligosaccharides, effectively locking up these enzymes and preventing them from hydrolyzing carbohydrates into absorbable monosaccharides. This inhibition leads to decreased glucose absorption in the gastrointestinal tract, which is beneficial for controlling blood sugar levels in diabetic patients .
The compound can undergo degradation by gut microbiota, particularly by specific bacterial enzymes that can hydrolyze acarbose into acarviosin and glucose. This metabolic process highlights the dynamic interactions between acarbose and intestinal microbiota .
The biosynthesis of acarbose involves several enzymatic steps starting from valienamine, a precursor derived from the pentose phosphate pathway. Key enzymes involved include glycosyltransferases and pseudoglycosyltransferases that facilitate the assembly of acarbose from simpler sugar units. Recent studies have elucidated the complete biosynthetic pathway, identifying multiple enzymes crucial for its synthesis .
In laboratory settings, synthetic methods have been developed that utilize various organic solvents and catalysts to produce acarbose from its precursors. For example, condensation reactions in dichloromethane with specific acid catalysts have been employed to synthesize acarbose analogs .
Acarbose is primarily used in clinical settings for managing type 2 diabetes mellitus. Its ability to inhibit carbohydrate digestion makes it a valuable tool for controlling blood sugar levels post-meal. Additionally, it has been investigated for potential applications in managing conditions like hyperlipidemia and polycystic ovary syndrome due to its effects on lipid metabolism .
Recent research also suggests that acarbose may be beneficial in modifying gut microbiota composition, which could have implications for broader metabolic health beyond glycemic control .
Acarbose has been shown to interact with various medications, including digoxin and valproic acid, potentially decreasing their bioavailability when co-administered. Furthermore, when used alongside other hypoglycemic agents, there is an increased risk of hypoglycemia due to its synergistic effects on lowering blood glucose levels .
Studies also indicate that digestive enzymes can reduce the effectiveness of acarbose by breaking it down before it can exert its inhibitory effects on alpha-glucosidases .
Several compounds share structural or functional similarities with acarbose:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Miglitol | Sugar alcohol | Inhibits intestinal alpha-glucosidase | More potent than acarbose but similar side effects |
Voglibose | Deoxynojirimycin analog | Inhibits alpha-glucosidase | Used primarily in Japan; fewer gastrointestinal side effects |
Dextrose | Simple sugar | Provides quick energy; not an inhibitor | Commonly used as a carbohydrate source |
Metformin | Biguanide | Decreases hepatic glucose production | Different mechanism; often used alongside acarbose |
Acarbose's uniqueness lies in its specific structural features that allow it to effectively mimic oligosaccharides while also being a reversible inhibitor of multiple carbohydrate-digesting enzymes. This dual action differentiates it from other compounds like miglitol and voglibose, which may target similar pathways but differ in their chemical structures and specific enzyme interactions .
Irritant